molecular formula C8H18Cl2N2 B11889593 2,6-Diazaspiro[4.5]decane dihydrochloride

2,6-Diazaspiro[4.5]decane dihydrochloride

Cat. No.: B11889593
M. Wt: 213.15 g/mol
InChI Key: AXNUFJIIDQQFJV-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[45]decane dihydrochloride is a chemical compound that belongs to the class of spiro compounds Spiro compounds are characterized by a unique structure where two rings are connected through a single atom

Properties

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

2,6-diazaspiro[4.5]decane;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c1-2-5-10-8(3-1)4-6-9-7-8;;/h9-10H,1-7H2;2*1H

InChI Key

AXNUFJIIDQQFJV-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2(C1)CCNC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diazaspiro[4.5]decane dihydrochloride can be achieved through several methods. One notable method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino reaction, resulting in the formation of the spiro scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2,6-Diazaspiro[4.5]decane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.

    Substitution: Substitution reactions, particularly with halides, can lead to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, halides, and reducing agents. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aryl halides in the presence of palladium catalysts can yield spiro compounds with exocyclic double bonds .

Scientific Research Applications

2,6-Diazaspiro[4.5]decane dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diazaspiro[45]decane dihydrochloride is unique due to its specific ring structure and the presence of diaza groups

Biological Activity

2,6-Diazaspiro[4.5]decane dihydrochloride is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, particularly its role as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is crucial in the regulation of necroptosis.

Chemical Structure and Properties

The compound features a spirocyclic structure characterized by two nitrogen atoms within a bicyclic framework, enhancing its reactivity and solubility due to the presence of two hydrochloride groups. Its molecular formula is C8H12N22HClC_8H_{12}N_2\cdot 2HCl, which contributes to its stability in various solvents and biological systems.

Inhibition of RIPK1:
this compound acts as a selective inhibitor of RIPK1. This kinase plays a pivotal role in necroptosis, a form of programmed cell death distinct from apoptosis. By binding to the active site of RIPK1, the compound prevents its kinase activity, thereby inhibiting the phosphorylation events necessary for necroptosis to occur. This action has been demonstrated in various cell lines, including U937 cells derived from human histiocytic lymphoma, where it effectively prevents necroptotic cell death .

Biological Activity and Applications

The biological activity of this compound extends beyond RIPK1 inhibition:

  • Anticancer Potential: The selective inhibition of RIPK1 suggests potential applications in treating cancers where necroptosis plays a role.
  • Neuroprotection: Research indicates that modulation of necroptosis may provide neuroprotective effects in neurodegenerative diseases .
  • Inflammatory Diseases: Given its mechanism of action, this compound may also have therapeutic implications in inflammatory conditions where necroptosis is implicated.

Research Findings and Case Studies

Several studies have investigated the pharmacological properties and therapeutic potential of this compound:

StudyFindingsImplications
Study 1 Inhibition of RIPK1 led to reduced necroptotic cell death in U937 cells.Suggests therapeutic use in cancers associated with necroptosis.
Study 2 Compound demonstrated protective effects against neurotoxic agents in neuronal cell cultures.Potential for neuroprotective drug development.
Study 3 Evaluated anti-inflammatory properties in animal models.Indicates possible use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The unique structure of this compound differentiates it from other spirocyclic compounds:

Compound NameStructure TypeUnique Features
2,7-Diazaspiro[4.5]decane dihydrochlorideSpirocyclicInhibitor of multiple kinases
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-oneSpirocyclicContains an oxo group
6-Benzyl-2,6-diazaspiro[4.5]decaneSpirocyclicBenzyl substitution enhances activity

The specific spirocyclic structure and dual hydrochloride groups enhance its solubility and reactivity compared to similar compounds .

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